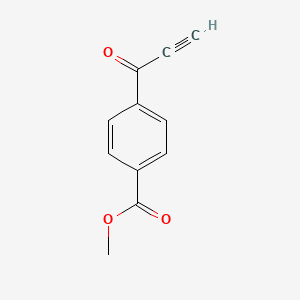
Methyl 4-propioloylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-propioloylbenzoate is an organic compound with the molecular formula C11H10O3 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a propioloyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-propioloylbenzoate can be synthesized through the esterification of 4-propioloylbenzoic acid with methanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The use of a solid acid catalyst, such as zirconium or titanium-based catalysts, can enhance the efficiency of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts in these reactors can also reduce the environmental impact by minimizing the generation of waste products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-propioloylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-propioloylbenzoic acid.
Reduction: Reduction reactions can convert the propioloyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Major Products Formed
Oxidation: 4-propioloylbenzoic acid.
Reduction: Methyl 4-propylbenzoate.
Substitution: Various acylated derivatives depending on the substituents introduced.
Scientific Research Applications
Methyl 4-propioloylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of methyl 4-propioloylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The propioloyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Methyl 4-propioloylbenzoate can be compared with other similar compounds, such as:
Methyl 4-propanoylbenzoate: Similar structure but with a propanoyl group instead of a propioloyl group.
Methyl 4-iodobenzoate: Contains an iodine atom in the para position instead of a propioloyl group.
Uniqueness
The presence of the propioloyl group in this compound imparts unique chemical properties, such as increased reactivity in nucleophilic addition reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C11H8O3 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
methyl 4-prop-2-ynoylbenzoate |
InChI |
InChI=1S/C11H8O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h1,4-7H,2H3 |
InChI Key |
UKBRJALIMXUQMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


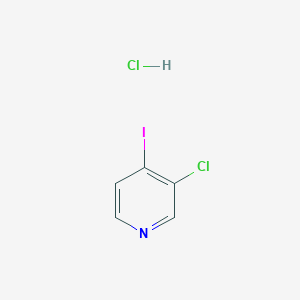

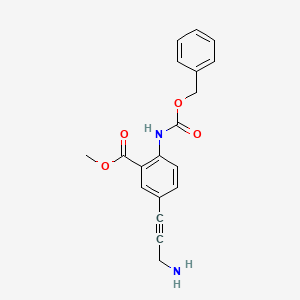
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide](/img/structure/B12081683.png)
![1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12081690.png)
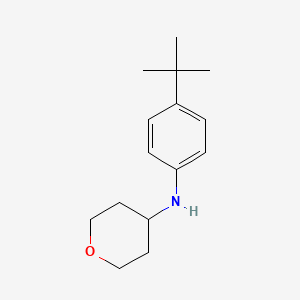
![7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12081715.png)
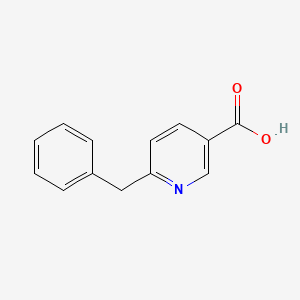

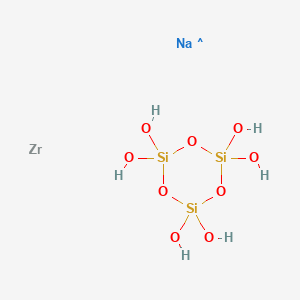
![N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine](/img/structure/B12081745.png)


![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)
